molecular formula C26H24N2O3 B11053631 Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate

Cat. No.: B11053631
M. Wt: 412.5 g/mol
InChI Key: XIHBLSKXRGYKBR-UHFFFAOYSA-N
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Description

Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, pyridine derivatives, and other aromatic compounds. The synthesis may involve steps such as Friedel-Crafts acylation, cyclization, and esterification under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acridine: A parent compound with similar structural features.

    Quinoline: Another heterocyclic compound with related biological activities.

    Phenanthridine: Shares structural similarities and is used in similar applications.

Uniqueness

Methyl 9,9-dimethyl-11-oxo-12-(pyridin-3-yl)-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is unique due to its specific substitution pattern and the presence of both acridine and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 9,9-dimethyl-11-oxo-12-pyridin-3-yl-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate

InChI

InChI=1S/C26H24N2O3/c1-26(2)13-19(29)22-20(16-8-6-12-27-14-16)21-17-9-5-4-7-15(17)10-11-18(21)28-24(22)23(26)25(30)31-3/h4-12,14,20,23,28H,13H2,1-3H3

InChI Key

XIHBLSKXRGYKBR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C1C(=O)OC)NC3=C(C2C4=CN=CC=C4)C5=CC=CC=C5C=C3)C

Origin of Product

United States

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